molecular formula C16H13F6N3OS B3122332 N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide CAS No. 303091-43-2

N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide

Cat. No.: B3122332
CAS No.: 303091-43-2
M. Wt: 409.4 g/mol
InChI Key: VPEGTMUZTLXPME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide is a synthetic small molecule of significant interest in medicinal chemistry and agrochemical research. Its structure incorporates a 4,6-dimethylpyrimidinyl group linked via a sulfanyl bridge to an acetamide core, which is further functionalized with a 3,5-bis(trifluoromethyl)phenyl moiety. The presence of the bis -trifluoromethyl group is a key feature, as incorporation of the trifluoromethyl (-CF 3 ) group into organic compounds is a established strategy in modern drug design. This group can profoundly influence a compound's properties, such as its lipophilicity, metabolic stability, and membrane permeability, which are critical for optimizing pharmacokinetic profiles . The pyrimidine ring is a privileged scaffold in drug discovery, known for its diverse biological activities . This compound is provided as a high-purity material intended for research and development purposes. Its structure suggests potential for investigation in several areas. Researchers may explore its utility as a building block for the development of novel active ingredients, particularly in the realms of fungicides and pharmaceuticals. Pyrimidine derivatives are extensively investigated for a wide spectrum of biological activities, including anti-inflammatory, antiviral, and antifungal applications, making them a versatile scaffold in discovery programs . The specific substitution pattern on the pyrimidine and phenyl rings in this molecule provides a unique template for establishing structure-activity relationships (SAR) and for probing specific biological targets. Applications & Research Value: This chemical is suited for use in biological screening assays, mechanism of action studies, and as a synthetic intermediate for further chemical elaboration. It serves as a valuable tool for researchers in hit-to-lead optimization campaigns and for exploring new chemical space in agrochemical and pharmaceutical discovery. Notice: This product is designated For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F6N3OS/c1-8-3-9(2)24-14(23-8)27-7-13(26)25-12-5-10(15(17,18)19)4-11(6-12)16(20,21)22/h3-6H,7H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEGTMUZTLXPME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F6N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Activities

Research has indicated that compounds with similar structures exhibit significant biological activities, including:

  • Anticancer Properties : Some studies suggest that derivatives of this compound may inhibit cancer cell proliferation. The trifluoromethyl group is known to enhance the potency of anticancer agents by improving their metabolic stability and bioavailability.
  • Antimicrobial Activity : The presence of a pyrimidine moiety can contribute to antimicrobial effects. Compounds with similar functionalities have shown efficacy against various bacterial strains.
  • Enzyme Inhibition : Compounds containing sulfanyl groups are often investigated for their ability to inhibit specific enzymes, which can be crucial in drug development for diseases like cancer or infections.

Applications in Drug Development

The compound's unique structure positions it as a candidate for drug development in several therapeutic areas:

  • Chemotherapy-Induced Nausea and Vomiting : Analogous compounds have been developed into drugs like netupitant, which is used in combination therapies to prevent nausea and vomiting associated with chemotherapy .
  • Targeted Therapy : The specificity of the pyrimidine and trifluoromethyl groups allows for the design of targeted therapies that can minimize side effects while maximizing therapeutic efficacy.

Case Studies

Case Study 1: Anticancer Activity
A study investigated the antiproliferative effects of compounds similar to N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide on various cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations, suggesting potential for further development into anticancer agents.

Case Study 2: Antimicrobial Efficacy
Research focused on the antimicrobial properties of sulfanyl-containing compounds demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antibiotics based on the structural framework of this compound.

Summary Table of Applications

Application AreaDescriptionRelevant Findings
AnticancerInhibition of cancer cell proliferationSignificant growth inhibition in vitro
AntimicrobialEfficacy against bacterial strainsEffective against both Gram-positive and Gram-negative bacteria
Drug DevelopmentPotential as a targeted therapy in chemotherapySimilar compounds used effectively in clinical settings

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Pharmacopeial Forum Compounds (2017)

Three stereoisomeric analogs from Pharmacopeial Forum (PF 43(1), 2017) share structural motifs but differ in key substituents :

(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide

(S)-N-[(2R,4R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide

(S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide

Feature Target Compound Pharmacopeial Forum Analogs
Aromatic Substituent 3,5-bis(trifluoromethyl)phenyl 2,6-dimethylphenoxy
Core Structure Acetamide Butanamide with tetrahydro-pyrimidinone
Functional Groups Sulfanyl (thioether) Phenoxy ether and hydroxyl groups

Key Differences :

  • The sulfanyl linkage may confer greater resistance to enzymatic degradation compared to oxygen-based ethers in the analogs.

European Patent EP 2 697 207 B1 Compounds

Two compounds from this patent share the 3,5-bis(trifluoromethyl)phenyl motif but diverge in backbone complexity :

Compound 179:

N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)-N-(2-hydroxy-2-methylpropyl)acetamide

Feature Target Compound Compound 179
Core Structure Linear acetamide Oxazolidinone-cyclohexenyl-acetamide
Substituents Pyrimidinylsulfanyl Methoxyphenyl and hydroxypropyl groups

Key Differences :

  • The methoxy group in Compound 179 may reduce metabolic clearance compared to the electron-deficient pyrimidine in the target compound .
Other Patent Analogs:
  • N-(2-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-isopropylphenyl)acetamide : The isopropyl group adds steric bulk, which might hinder target binding compared to the smaller pyrimidine in the target compound .

Q & A

Q. Analytical techniques :

  • NMR spectroscopy : Confirm regiochemistry of trifluoromethyl groups and pyrimidine substitution .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns due to fluorine atoms.
  • X-ray crystallography : Resolve structural ambiguities (e.g., bond angles, dihedral angles) by comparing with analogs like N-(4-chlorophenyl) derivatives .

Advanced: How do trifluoromethyl and pyrimidinyl substituents influence crystal packing and thermodynamic stability?

Answer:
Trifluoromethyl groups enhance hydrophobicity and induce steric effects, while the pyrimidinyl sulfanyl group participates in hydrogen bonding. In crystal structures of related acetamides:

  • Intermolecular interactions : Pyrimidine N-atoms form hydrogen bonds with adjacent molecules (e.g., N–H···N interactions), stabilizing the lattice .
  • CF₃ groups : Create dense packing via F···F van der Waals interactions, increasing melting points and reducing solubility.
  • Thermodynamic analysis : Differential scanning calorimetry (DSC) can quantify phase transitions, while Hirshfeld surface analysis maps interaction contributions .

Advanced: How can Design of Experiments (DoE) optimize synthesis yield and purity?

Answer:
DoE identifies critical parameters (e.g., temperature, stoichiometry, solvent polarity) through factorial designs. For example:

  • Factors : Reaction time (6–24 h), catalyst loading (0.1–1.0 equiv), solvent (DMF vs. THF).
  • Response variables : Yield (%) and purity (HPLC area %).

Case study : In flow-chemistry syntheses of similar compounds, DoE reduced side products by 30% when optimizing residence time and mixing efficiency . Statistical models (e.g., ANOVA) prioritize factors, and response surface methodology (RSM) predicts optimal conditions.

Basic: What methodologies validate the compound’s stability under experimental storage conditions?

Answer:
Stability is assessed via:

  • Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 4–12 weeks.
  • Analytical monitoring : Track decomposition via HPLC-MS or NMR.

Q. Recommendations :

  • Storage : –20°C in amber vials under inert atmosphere (N₂/Ar) to prevent hydrolysis of the sulfanyl group .
  • Stabilizers : Add desiccants (e.g., molecular sieves) to containers.

Advanced: How does the sulfanyl group’s electronic nature affect reactivity in nucleophilic or catalytic reactions?

Answer:
The sulfanyl (–S–) group acts as a weak electron donor, influencing:

  • Nucleophilic substitution : Enhances leaving-group ability in SNAr reactions (e.g., displacement by amines).
  • Catalytic cross-coupling : Pd-mediated couplings (Suzuki, Buchwald-Hartwig) require ligand optimization to avoid sulfur poisoning.

Q. Experimental validation :

  • DFT calculations : Compare charge distribution at the sulfur atom with analogs (e.g., oxygen or selenium derivatives).
  • Kinetic studies : Monitor reaction rates under varying conditions (pH, solvent) .

Advanced: How can structural contradictions in reported analogs guide SAR studies for this compound?

Answer:
Discrepancies in biological activity or solubility among analogs (e.g., chloro vs. trifluoromethyl substituents) highlight key structure-activity relationships (SAR):

  • Bioisosteric replacement : Replace CF₃ with CN or Cl to assess potency changes.
  • Crystallographic alignment : Overlay X-ray structures to identify conserved binding motifs .
  • MD simulations : Model ligand-receptor interactions to rationalize divergent data.

Basic: What precautions are necessary when handling this compound in aqueous vs. non-aqueous systems?

Answer:

  • Aqueous systems : Avoid prolonged exposure to water due to potential hydrolysis of the acetamide or sulfanyl group. Use buffered solutions (pH 6–8) for short-term experiments.
  • Non-aqueous systems : Ensure anhydrous solvents (e.g., dried DMF) and inert atmospheres for reactions.
  • Safety protocols : Use PPE (gloves, goggles) and fume hoods, as trifluoromethyl groups may release HF upon decomposition .

Advanced: What computational tools predict the compound’s pharmacokinetic (PK) properties for preclinical studies?

Answer:

  • ADME prediction : Software like Schrödinger’s QikProp or SwissADME estimates logP, solubility, and CYP450 interactions.
  • Molecular docking : AutoDock Vina or Glide screens for target binding (e.g., kinase inhibitors).
  • Metabolite profiling : LC-MS/MS identifies degradation pathways, guided by analogs in public databases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.